

ADL5859 Clinical Trial Technical Support Center

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Compound of Interest		
Compound Name:	ADL5859	
Cat. No.:	B1665028	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with or referencing the **ADL5859** clinical trials.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the **ADL5859** Phase II clinical trials?

A review of clinical development for delta-opioid receptor agonists indicated that the Phase II studies for **ADL5859** did not meet their primary endpoint for pain reduction, which led to the termination of further investigation.[1] A significant contributing factor, as highlighted in the Phase IIa trial for osteoarthritis of the knee (NCT00979953), was a high placebo response, which masked the potential analgesic effects of **ADL5859**.[2]

Q2: In which indications was ADL5859 evaluated in Phase II trials?

ADL5859 was evaluated in three main Phase IIa clinical trials for the following indications:

- Pain associated with osteoarthritis of the knee (NCT00979953)
- Neuropathic pain associated with diabetic peripheral neuropathy (NCT00603265)[3][4]
- Pain associated with rheumatoid arthritis (NCT00626275)[5]

Q3: Was ADL5859 found to be safe in the Phase II trials?



Yes, in the Phase IIa trial for osteoarthritis of the knee, **ADL5859** was reported to be well-tolerated when administered at a dose of 150 mg twice daily.[2]

Q4: What was the mechanism of action of ADL5859?

ADL5859 is a potent and selective agonist of the delta-opioid receptor (DOR).[6] As a G protein-coupled receptor, the activation of DOR by an agonist like ADL5859 leads to the inhibition of adenylate cyclase activity. This, in turn, reduces calcium ion currents and increases potassium ion conductance, which inhibits neurotransmitter release and plays a role in pain perception and opiate-mediated analgesia.[7] Preclinical studies suggested that ADL5859 might exhibit biased agonism, potentially activating signaling pathways distinct from other delta-opioid agonists.[8][9]

Troubleshooting Guide: Interpreting ADL5859 Phase IIa Osteoarthritis Trial (NCT00979953) Results

This guide addresses specific issues that researchers might encounter when analyzing the outcomes of the Phase IIa trial of **ADL5859** in patients with osteoarthritis of the knee.

Issue: Lack of Efficacy Signal for ADL5859

Troubleshooting Steps:

- Evaluate the Placebo Effect: The primary reason cited for the lack of a statistically significant
 difference between ADL5859 and placebo was a high placebo response.[2] When designing
 future trials for pain medications, particularly in chronic conditions like osteoarthritis, consider
 implementing strategies to minimize the placebo effect. These can include more stringent
 patient selection, patient training to standardize pain reporting, and adaptive trial designs.
- Assess the Appropriateness of the Primary Endpoint: The primary endpoint was the
 reduction in the Numeric Pain Rating Scale (NPRS) score during the second week of
 treatment.[2] For chronic pain, a two-week duration may be insufficient to demonstrate a
 significant effect, especially with a high placebo response. Consider longer treatment
 durations and a broader range of efficacy endpoints, including functional outcomes and
 patient-reported quality of life measures, in future studies.



Review the Active Comparator Data: In this trial, the active comparator, oxycodone
controlled-release (CR), also failed to show a significant improvement over placebo.[2] This
suggests that the trial design or patient population may have been challenging for
demonstrating the efficacy of any analgesic. When an established active control does not
separate from placebo, it is a strong indicator of issues with the trial's sensitivity.

Data Presentation: Summary of ADL5859 Phase IIa

Osteoarthritis Trial (NCT00979953)

Parameter	Details
Trial Identifier	NCT00979953
Indication	Pain due to Osteoarthritis of the Knee
Number of Patients	> 400
Treatment Arms	ADL5859 (150 mg twice daily), ADL5747 (150 mg twice daily), Oxycodone CR (20 mg twice daily), Placebo
Treatment Duration	2 weeks
Primary Efficacy Endpoint	Reduction in Numeric Pain Rating Scale (NPRS) score in the second week
Outcome	ADL5859 did not demonstrate a statistically significant improvement over placebo.
Reason for Failure	High placebo response.
Safety Outcome	ADL5859 was well-tolerated.

Experimental Protocols

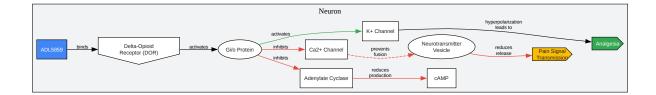
Methodology for the Phase IIa Trial in Osteoarthritis of the Knee (NCT00979953)

This was a randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study.



- Patient Population: Patients aged 18 and older with a diagnosis of osteoarthritis of the knee.
 To be included, patients were required to have an average weekly pain score of at least 4.0 on the Numeric Pain Rating Scale (NPRS) for the index knee during the baseline week before randomization.[2]
- Treatment: Patients were randomized into four arms and received either ADL5859 (150 mg), ADL5747 (150 mg), oxycodone CR (20 mg), or a placebo, all administered twice daily for two weeks.[2]
- Efficacy Assessment: The primary efficacy endpoint was the change from baseline in the
 weekly average of the daily NPRS pain score during the second week of treatment. The
 NPRS is an 11-point scale where 0 represents "no pain" and 10 represents "worst possible
 pain".[2]

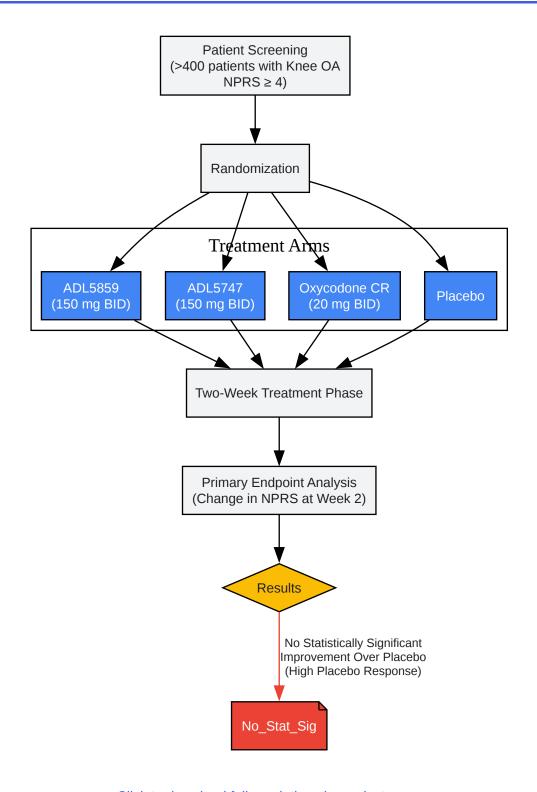
Visualizations



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Caption: Proposed signaling pathway of **ADL5859** via the delta-opioid receptor.





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Caption: Workflow of the ADL5859 Phase IIa trial in osteoarthritis of the knee.



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